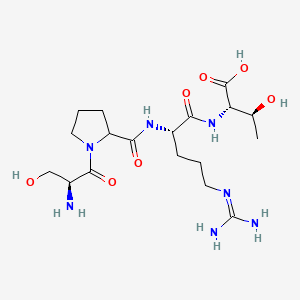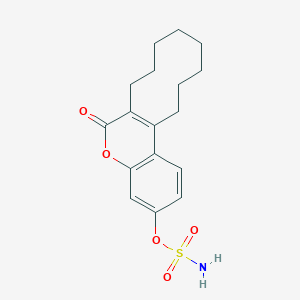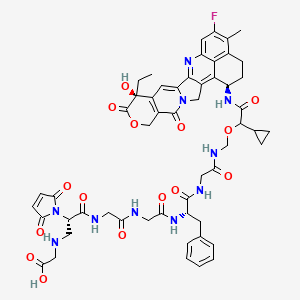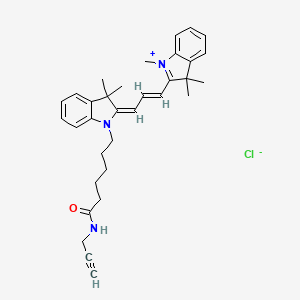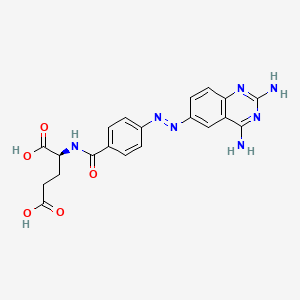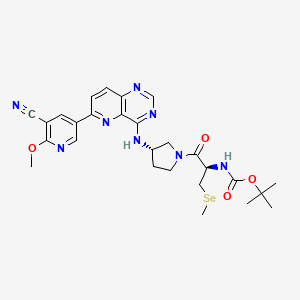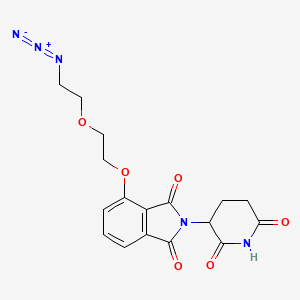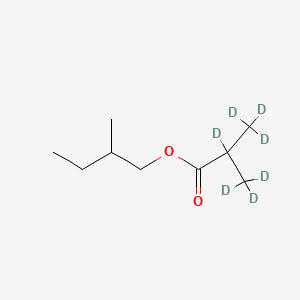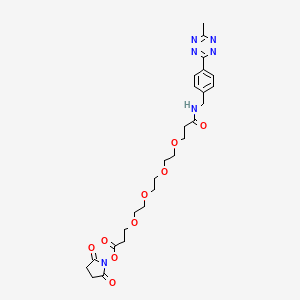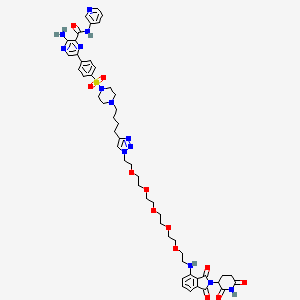
Calpain substrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calpain substrates are proteins that are specifically cleaved by calpains, a family of calcium-dependent cysteine proteases. Calpains play a crucial role in various cellular processes by modulating the function of their substrates through limited proteolysis. This proteolytic activity is essential for processes such as cell migration, cell cycle progression, and apoptosis .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of calpain substrates typically involves recombinant DNA technology. Genes encoding the substrate proteins are cloned into expression vectors, which are then introduced into suitable host cells (e.g., E. coli, yeast, or mammalian cells). The host cells are cultured under conditions that promote the expression of the substrate proteins, which are subsequently purified using affinity chromatography techniques .
Industrial Production Methods
Industrial production of calpain substrates follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and downstream processing involves large-scale purification techniques such as ion-exchange chromatography and size-exclusion chromatography to obtain high-purity substrate proteins .
化学反応の分析
Types of Reactions
Calpain substrates undergo limited proteolysis, a type of hydrolysis reaction where peptide bonds within the substrate proteins are cleaved. This reaction is calcium-dependent and is regulated by calpastatin, an endogenous inhibitor of calpain .
Common Reagents and Conditions
The primary reagent required for calpain-mediated proteolysis is calcium ions (Ca²⁺). The reaction typically occurs at physiological pH and temperature, with the presence of calpain and its substrate in a buffered solution containing calcium chloride .
Major Products Formed
The major products of calpain-mediated proteolysis are peptide fragments of the original substrate protein. These fragments often retain functional domains that can participate in various cellular processes, thereby modulating the activity and function of the substrate protein .
科学的研究の応用
Calpain substrates have a wide range of applications in scientific research:
Medicine: Exploring the involvement of calpains in diseases such as neurodegenerative disorders, cardiovascular diseases, and muscular dystrophies. .
Industry: Utilizing calpain substrates in the development of diagnostic assays and therapeutic interventions.
作用機序
Calpain substrates are cleaved by calpains through a mechanism that involves the binding of calcium ions to the calpain enzyme. This binding induces a conformational change in the enzyme, activating its proteolytic activity. The active site of calpain then interacts with specific peptide bonds within the substrate protein, cleaving them and generating peptide fragments. This process is tightly regulated by calpastatin, which inhibits calpain activity by binding to its active site in the presence of calcium ions .
類似化合物との比較
Calpain substrates can be compared with other protease substrates, such as those for caspases and matrix metalloproteases:
Caspases: Like calpains, caspases are cysteine proteases, but they are primarily involved in apoptosis and inflammation.
Matrix Metalloproteases: These are zinc-dependent proteases involved in the degradation of extracellular matrix components.
Calpain substrates are unique in their calcium-dependent activation and their role in modulating intracellular processes through limited proteolysis. This distinguishes them from other protease substrates that may have different activation mechanisms and substrate specificities .
Similar Compounds
- Caspase substrates
- Matrix metalloprotease substrates
- Cathepsin substrates
These compounds share similarities in being protease substrates but differ in their specific proteases, activation mechanisms, and biological roles .
特性
分子式 |
C80H114N20O18S |
|---|---|
分子量 |
1676.0 g/mol |
IUPAC名 |
5-[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C80H114N20O18S/c1-47(2)44-58(89-73(109)63-23-13-41-98(63)79(115)67(48(3)103)92-68(104)49-27-29-50(30-28-49)93-94-51-31-33-52(34-32-51)95(4)5)71(107)87-57(18-6-7-35-81)70(106)90-59(45-101)76(112)99-42-14-24-64(99)78(114)100-43-15-25-65(100)77(113)97-40-12-22-62(97)74(110)91-60(46-102)75(111)96-39-11-21-61(96)72(108)88-56(20-10-36-86-80(82)83)69(105)85-38-37-84-55-19-8-17-54-53(55)16-9-26-66(54)119(116,117)118/h8-9,16-17,19,26-34,47-48,56-65,67,84,101-103H,6-7,10-15,18,20-25,35-46,81H2,1-5H3,(H,85,105)(H,87,107)(H,88,108)(H,89,109)(H,90,106)(H,91,110)(H,92,104)(H4,82,83,86)(H,116,117,118)/t48-,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,67+/m1/s1 |
InChIキー |
ZNNGVOWATOUSCT-VIZAENEPSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CO)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)NC(=O)C8=CC=C(C=C8)N=NC9=CC=C(C=C9)N(C)C)O |
正規SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCCNC5=CC=CC6=C5C=CC=C6S(=O)(=O)O)NC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C8=CC=C(C=C8)N=NC9=CC=C(C=C9)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


